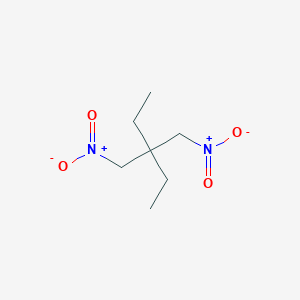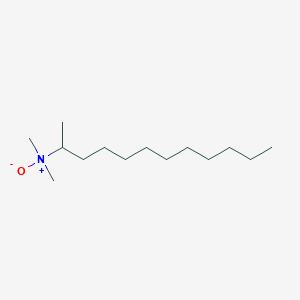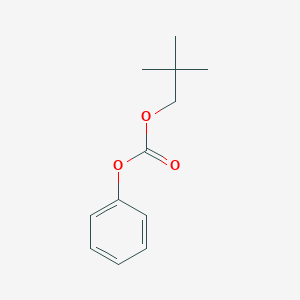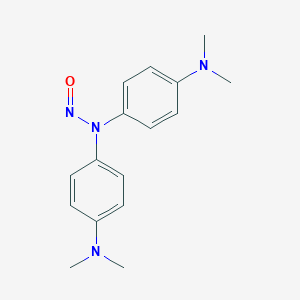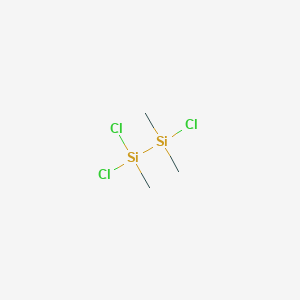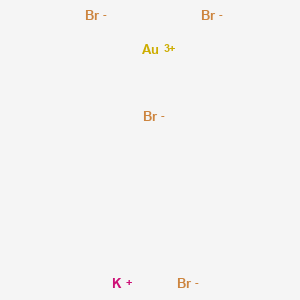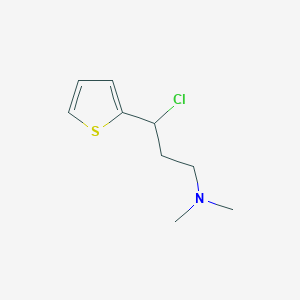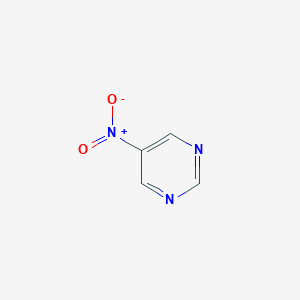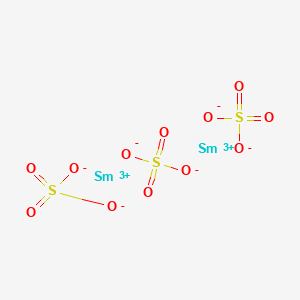
chloromercury;cyclopenta-1,3-diene;cyclopenta-1,3-diene;iron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of chloromercury;cyclopenta-1,3-diene;iron typically involves the reaction of ferrocene with mercuric chloride. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as tetrahydrofuran or dichloromethane. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of chloromercury;cyclopenta-1,3-diene;iron follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
chloromercury;cyclopenta-1,3-diene;cyclopenta-1,3-diene;iron undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of iron.
Reduction: It can be reduced to form lower oxidation states of iron.
Substitution: The chloromercury group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction may produce iron(II) complexes. Substitution reactions can result in a variety of organometallic compounds with different functional groups.
Applications De Recherche Scientifique
chloromercury;cyclopenta-1,3-diene;cyclopenta-1,3-diene;iron has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which chloromercury;cyclopenta-1,3-diene;iron exerts its effects involves the interaction of the iron center with various molecular targets The iron atom can participate in redox reactions, facilitating electron transfer processes The chloromercury group can also interact with nucleophiles, leading to substitution reactions
Comparaison Avec Des Composés Similaires
Similar Compounds
Ferrocene: A similar compound without the chloromercury group, widely used in organometallic chemistry.
Dichloromercury ferrocene: Another derivative with two chloromercury groups attached.
Cyclopentadienyliron dicarbonyl dimer: A related compound with different substituents on the cyclopenta-1,3-diene ring.
Uniqueness
chloromercury;cyclopenta-1,3-diene;cyclopenta-1,3-diene;iron is unique due to the presence of the chloromercury group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
12145-90-3 |
|---|---|
Formule moléculaire |
C10H2Cl2FeHg2-10 |
Poids moléculaire |
650.1 g/mol |
Nom IUPAC |
chloromercury;cyclopenta-1,3-diene;cyclopenta-1,3-diene;iron |
InChI |
InChI=1S/C5H5.C5H.2ClH.Fe.2Hg/c2*1-2-4-5-3-1;;;;;/h1-5H;1H;2*1H;;;/q-1;-5;;;;2*+1/p-2 |
Clé InChI |
RFGKJRRCOWYEHL-UHFFFAOYSA-L |
SMILES |
[CH-]1C=CC=C1.[CH-]1[C-]=[C-][C-]=[C-]1.Cl[Hg].Cl[Hg].[Fe] |
SMILES canonique |
[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.Cl[Hg].Cl[Hg].[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


